molecular formula C13H9ClN4O3 B12718050 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- CAS No. 93789-14-1

2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-

Cat. No.: B12718050
CAS No.: 93789-14-1
M. Wt: 304.69 g/mol
InChI Key: UZODUYACHSOGGU-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

  • 2H-Tetrazole-2-acetic acid, 5-(4-chlorophenyl)-α-ethyl-
  • 2H-Tetrazole-2-acetic acid, 5-(4-chlorophenyl)-, ethyl ester

Comparison: Compared to similar compounds, 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- is unique due to the presence of the furanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

93789-14-1

Molecular Formula

C13H9ClN4O3

Molecular Weight

304.69 g/mol

IUPAC Name

2-[5-[5-(4-chlorophenyl)furan-2-yl]tetrazol-2-yl]acetic acid

InChI

InChI=1S/C13H9ClN4O3/c14-9-3-1-8(2-4-9)10-5-6-11(21-10)13-15-17-18(16-13)7-12(19)20/h1-6H,7H2,(H,19,20)

InChI Key

UZODUYACHSOGGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NN(N=N3)CC(=O)O)Cl

Origin of Product

United States

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